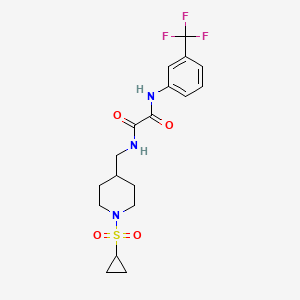
N1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(Trifluormethyl)phenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H22F3N3O4S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Substituierte Piperidine:
- Anwendungen:
Naturstoffe und Alkaloide
Biologische Aktivität
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C22H28N4O5S
- Molecular Weight : 460.5 g/mol
- CAS Number : 1323696-02-1
The compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The piperidine moiety plays a critical role in modulating neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are crucial in the pathophysiology of mood disorders.
Antidepressant Effects
Recent studies have indicated that compounds structurally related to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide may exhibit antidepressant-like effects. For instance, research on related compounds has demonstrated their ability to influence serotonergic pathways, particularly through the modulation of 5-HT receptors.
In a study evaluating the antidepressant-like effects of similar compounds, the following results were observed:
- Test Models : Forced swimming test (FST) and tail suspension test (TST)
- Dosage : Compounds administered at doses ranging from 1 to 50 mg/kg showed significant behavioral changes indicative of antidepressant activity.
| Compound | Test Model | Dosage (mg/kg) | Observed Effect |
|---|---|---|---|
| CF3SePB | FST | 50 | Significant reduction in immobility time |
| CF3SePB | TST | 50 | Increased latency to immobility |
The findings suggest that the compound's efficacy may be linked to its ability to enhance serotonergic transmission while having minimal noradrenergic involvement .
Anticancer Potential
The structural characteristics of N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide also position it as a candidate for anticancer research. Studies indicate that similar piperidine derivatives possess antitumor properties by inducing apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic signaling pathways.
Case Studies
- Case Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications in the side chains significantly impacted their cytotoxicity profiles.
- Behavioral Studies in Animal Models : In behavioral assays, compounds similar to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders alongside depression .
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4S/c19-18(20,21)13-2-1-3-14(10-13)23-17(26)16(25)22-11-12-6-8-24(9-7-12)29(27,28)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJVZYFEFDFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














